

Cyclohexyl Hexanoate (CAS 6243-10-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclohexyl hexanoate*

Cat. No.: *B1596534*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

This technical guide provides a detailed overview of **Cyclohexyl Hexanoate** (CAS 6243-10-3), an ester of cyclohexanol and hexanoic acid. While primarily utilized as a fragrance and flavoring agent, a thorough understanding of its physicochemical properties and potential hazards is crucial for its safe handling and application in various research and development settings. This document consolidates available data on its properties, outlines potential hazards based on current regulatory information and analog data, and provides standardized experimental protocols for its analysis. The information is intended to support researchers, scientists, and professionals in drug development in their work with this compound.

Chemical and Physical Properties

Cyclohexyl hexanoate is a colorless to pale yellow liquid with a characteristic fruity odor.^[1] Its properties are summarized in the tables below.

Table 1: General Chemical Properties

Property	Value	Source(s)
CAS Number	6243-10-3	[1] [2] [3] [4] [5]
IUPAC Name	cyclohexyl hexanoate	[2]
Synonyms	Cyclohexyl caproate, Hexanoic acid, cyclohexyl ester	[1] [3] [4]
Molecular Formula	C ₁₂ H ₂₂ O ₂	[1] [2] [3] [5]
Molecular Weight	198.30 g/mol	[2] [3] [5]
InChI Key	DTNOERNOMHQUCN-UHFFFAOYSA-N	[1]
SMILES	CCCCCC(=O)OC1CCCCC1	[2] [3]

Table 2: Physicochemical Properties

Property	Value	Experimental Conditions	Source(s)
Boiling Point	248 - 249 °C	at 760.00 mm Hg	[6]
89 - 91 °C	at 2.50 mm Hg	[6]	
Flash Point	95.56 °C	TCC	[6]
Vapor Pressure	0.024000 mmHg	at 25.00 °C (estimated)	[6]
Refractive Index	1.44650	at 17.00 °C	[6]
Water Solubility	5.19 mg/L	at 25 °C (estimated)	[6]
logP (o/w)	4.286	(estimated)	[6]
Appearance	Colorless to pale yellow liquid	[1] [6]	
Odor	Fruity, pineapple	[6]	

Hazards and Toxicological Information

The toxicological properties of **cyclohexyl hexanoate** have not been fully investigated. Safety Data Sheets (SDS) from various suppliers indicate that it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). However, as with any chemical, it should be handled with care, and appropriate personal protective equipment should be used.

In the absence of specific toxicological data for **cyclohexyl hexanoate**, the safety assessment often relies on data from structurally related compounds (analogs) and the Threshold of Toxicological Concern (TCC). This approach is common for fragrance ingredients. For instance, the Research Institute for Fragrance Materials (RIFM) assesses the safety of many fragrance ingredients, and their assessments for similar esters can provide an indication of potential hazards.

Based on the available SDS and general chemical safety principles, the following potential hazards should be considered:

- Skin Contact: Prolonged or repeated contact may cause mild skin irritation.
- Eye Contact: May cause eye irritation.
- Inhalation: Inhalation of high concentrations of vapor may cause respiratory tract irritation.
- Ingestion: The toxicological effects of ingestion are not well-documented.

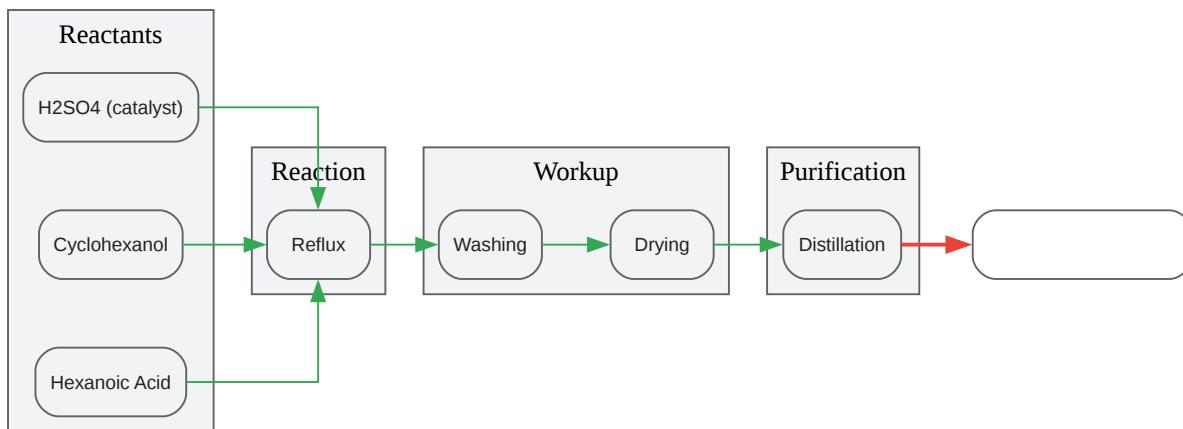
It is recommended to handle **cyclohexyl hexanoate** in a well-ventilated area and to wear protective gloves and safety glasses.

Experimental Protocols

Detailed experimental studies specifically on **cyclohexyl hexanoate** are not widely available in the public domain. However, this section provides detailed methodologies for key experiments that are typically conducted to determine the properties and hazards of such a chemical, based on standard OECD guidelines and examples from similar compounds.

Synthesis of Cyclohexyl Hexanoate

A common method for the synthesis of esters like **cyclohexyl hexanoate** is the Fischer esterification of the corresponding carboxylic acid (hexanoic acid) and alcohol (cyclohexanol) in the presence of an acid catalyst.


Materials:

- Hexanoic acid
- Cyclohexanol
- Sulfuric acid (concentrated, as catalyst)
- Anhydrous sodium sulfate
- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Brine solution
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine equimolar amounts of hexanoic acid and cyclohexanol.
- Slowly add a catalytic amount of concentrated sulfuric acid.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.

- Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Purify the crude **cyclohexyl hexanoate** by distillation under reduced pressure.

[Click to download full resolution via product page](#)

Synthesis of Cyclohexyl Hexanoate Workflow

Hydrolysis of Cyclohexyl Hexanoate

The hydrolysis of **cyclohexyl hexanoate** can be catalyzed by either an acid or a base to yield cyclohexanol and hexanoic acid (or its salt).

Acid-Catalyzed Hydrolysis (Reversible):

This is the reverse of the Fischer esterification.

Materials:

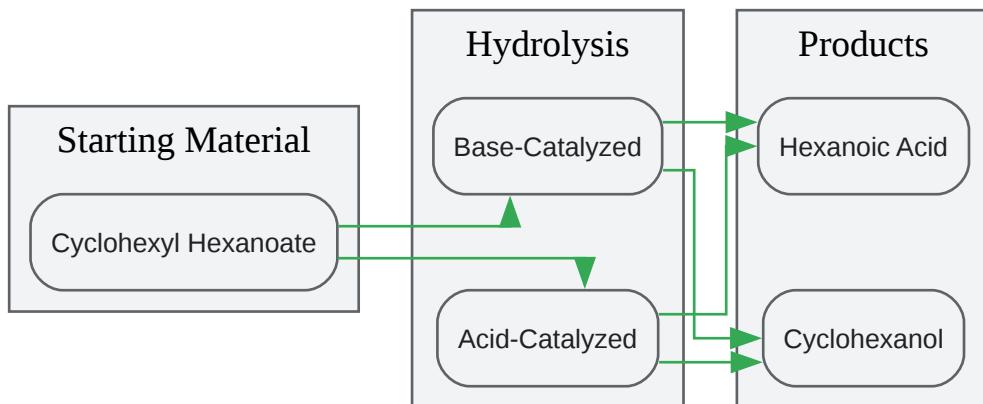
- **Cyclohexyl hexanoate**
- Water
- Strong acid catalyst (e.g., H_2SO_4 or HCl)
- Organic solvent (e.g., diethyl ether)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, combine **cyclohexyl hexanoate** with an excess of water.
- Add a catalytic amount of a strong acid.
- Heat the mixture to reflux with stirring for several hours.
- Monitor the reaction by TLC or GC.
- After completion, cool the mixture and extract with an organic solvent.
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain the products.

Base-Catalyzed Hydrolysis (Saponification - Irreversible):

This reaction goes to completion.


Materials:

- **Cyclohexyl hexanoate**
- Strong base (e.g., NaOH or KOH)

- Ethanol (or a mixture of ethanol and water)
- Strong acid (for workup, e.g., HCl)
- Organic solvent (e.g., diethyl ether)

Procedure:

- Dissolve **cyclohexyl hexanoate** in ethanol in a round-bottom flask.
- Add a stoichiometric amount of a strong base dissolved in water.
- Heat the mixture to reflux with stirring until the reaction is complete.
- Cool the mixture and acidify with a strong acid to protonate the carboxylate salt.
- Extract the products with an organic solvent.
- Wash the organic layer with water and brine.
- Dry the organic layer, filter, and remove the solvent to isolate cyclohexanol and hexanoic acid.

[Click to download full resolution via product page](#)

Hydrolysis of Cyclohexyl Hexanoate

Standardized Test Methodologies

The following are summaries of standard OECD guidelines for testing the physicochemical and toxicological properties of chemicals.

- Boiling Point (OECD 103): This guideline describes several methods, including ebulliometer, dynamic, and distillation methods, to determine the temperature at which the vapor pressure of the liquid equals atmospheric pressure.[2][7][8][9][10]
- Vapor Pressure (OECD 104): This guideline details methods such as the dynamic, static, and isoteniscope methods to determine the saturation pressure of a substance at various temperatures.[11][12][13][14][15]
- Water Solubility (OECD 105): The column elution method or the flask method is used to determine the saturation mass concentration of a substance in water at a given temperature. [16][17][18][19][20]
- Flash Point (EU A.9): A flash point tester with a continuously closed cup (equivalent to the Pensky-Martens method) is used to determine the lowest temperature at which the vapors of the substance will ignite.[21]
- Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe procedures for determining the acute oral toxicity of a substance. The Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425) are designed to estimate the LD50 value with fewer animals than traditional methods.[6][22][23][24][25]
- Acute Dermal Irritation/Corrosion (OECD 404): This test involves applying the substance to the skin of an animal (typically a rabbit) and observing for skin reactions such as erythema and edema over a period of time.[26]
- In Vitro Skin Irritation (OECD 439): This guideline describes an in vitro method using reconstructed human epidermis (RhE) models to assess the skin irritation potential of a substance, reducing the need for animal testing.[5][27][28][29]
- Acute Eye Irritation/Corrosion (OECD 405): This guideline details the procedure for applying a test substance to the eye of an animal to assess its potential to cause irritation or corrosion.[1][3][4][30]

Conclusion

Cyclohexyl hexanoate (CAS 6243-10-3) is a compound with well-characterized physicochemical properties, primarily used in the fragrance and flavor industries. While it is not currently classified as a hazardous substance, comprehensive toxicological data is lacking. Researchers and professionals working with this compound should adhere to standard laboratory safety practices. The experimental protocols and standardized methodologies provided in this guide offer a framework for the further investigation and safe handling of **cyclohexyl hexanoate**. As with all chemicals, a thorough review of the most current Safety Data Sheet is recommended before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com.sg]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ecetoc.org [ecetoc.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. oecd.org [oecd.org]
- 8. laboratuar.com [laboratuar.com]
- 9. oecd.org [oecd.org]
- 10. Document Display (PUR) | NSCEP | US EPA [nepis.epa.gov]
- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 13. oecd.org [oecd.org]
- 14. consilab.de [consilab.de]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 19. filab.fr [filab.fr]
- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 21. EU A.9: Flashpoint | ibacon GmbH [ibacon.com]
- 22. researchgate.net [researchgate.net]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. umwelt-online.de [umwelt-online.de]
- 25. m.youtube.com [m.youtube.com]
- 26. nucro-technics.com [nucro-technics.com]
- 27. senzagen.com [senzagen.com]
- 28. dermatest.com [dermatest.com]
- 29. thepsc.eu [thepsci.eu]
- 30. nucro-technics.com [nucro-technics.com]
- To cite this document: BenchChem. [Cyclohexyl Hexanoate (CAS 6243-10-3): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1596534#cas-number-6243-10-3-properties-and-hazards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com